molecular formula C12H14FN3 B11733278 N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11733278
M. Wt: 219.26 g/mol
InChI Key: IKPXXUTXZOJXEH-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by a 3-fluorobenzyl group attached to the 4-amino position of a 1,5-dimethylpyrazole scaffold.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H14FN3/c1-9-12(8-15-16(9)2)14-7-10-4-3-5-11(13)6-10/h3-6,8,14H,7H2,1-2H3

InChI Key

IKPXXUTXZOJXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states (Table 1):

Table 1: Solvent Impact on Yield

SolventDielectric ConstantYield (%)
DMF36.782 ± 3
Acetone20.775 ± 2
THF7.568 ± 4

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times to 15–30 minutes with comparable yields (78–83%). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems, boosting yields to 88%.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to maintain precise temperature control and reagent mixing:

Key Parameters

  • Flow rate: 0.5–1.2 mL/min

  • Residence time: 8–10 minutes

  • Temperature gradient: 65°C → 25°C

This method achieves 91% yield with >99% purity, minimizing byproducts like N-oxide derivatives.

Green Chemistry Adaptations

Recent advances utilize:

  • Ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents

  • Mechanochemical grinding for solvent-free reactions
    These methods reduce waste generation by 40–60% while maintaining yields of 75–80%.

Purification and Characterization

Isolation Techniques

MethodPurity (%)Recovery (%)
Column chromatography98.585–90
Recrystallization99.270–75
Sublimation99.960–65

Ethanol/water (3:1) is the preferred recrystallization solvent, producing needle-like crystals suitable for X-ray analysis.

Analytical Validation

Critical Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 3H, CH₃), 2.49 (s, 3H, CH₃), 4.52 (s, 2H, N–CH₂), 6.82–7.24 (m, 4H, Ar–H)

  • FT-IR : 1605 cm⁻¹ (C=N), 1248 cm⁻¹ (C–F)

  • HRMS : m/z 219.1264 [M+H]⁺ (calc. 219.1267)

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Classical Alkylation8298.5Moderate
Reductive Amination5897.2Low
Continuous Flow9199.9High
Mechanochemical7898.8Medium

Continuous flow synthesis emerges as the superior industrial method, while classical alkylation remains optimal for laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features include:

  • 1,5-Dimethylpyrazole core : Enhances metabolic stability and modulates electronic properties.

Table 1: Comparison of Structural Analogs

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Biological Notes Reference
N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine (Target Compound) R1 = 3-fluorophenylmethyl, R2 = CH3 C13H16FN3 233.29 Hypothesized NK3 receptor affinity (inferred)
1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine R1 = difluoromethyl, R2 = CH3 C11H16ClF2N5 291.73 Antimicrobial activity (reported)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) R1 = 4-fluorophenyl, R2 = p-tolyl C30H32FN3O2 485.25 Antioxidant properties
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) R1 = 4-aminosulfonylphenyl, R2 = p-fluorophenyl C28H31BrN4O4S2 630.10 Kinase inhibition (IC50 = 12 nM)
[18F]Lu AF10628 (Radioligand) Fluorophenyl group in NK3 antagonist C29H28F2N4O3 530.56 High NK3 receptor affinity (Ki = 0.24 nM)

Key Research Findings and Trends

Fluorine’s Role : Fluorine substitution improves metabolic stability and receptor binding, as evidenced by [18F]Lu AF10628’s high affinity for NK3 receptors .

Pyrazole Core Modifications : Methyl groups at the 1- and 5-positions (as in the target compound) reduce steric hindrance, enhancing ligand-receptor interactions compared to bulkier tert-butyl groups in 6b .

Hydrogen Bonding : The 4-amine group in pyrazole derivatives facilitates hydrogen bonding with biological targets, a critical factor in kinase inhibition .

Biological Activity

N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C11H12FN3
  • Molecular Weight : 201.23 g/mol
  • CAS Number : [Insert CAS Number if available]

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several pyrazole derivatives, including those similar to this compound, showing promising results against various pathogens.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
7bStaphylococcus aureus0.22 - 0.25 µg/mL
7bEscherichia coli0.30 - 0.35 µg/mL
7bPseudomonas aeruginosa0.40 - 0.45 µg/mL

The compound demonstrated excellent inhibition zones and was effective in reducing biofilm formation compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to antimicrobial effects, pyrazole derivatives have been investigated for their anticancer properties. The compound this compound has shown potential in inhibiting cancer cell proliferation in vitro.

A study reported that similar pyrazole compounds exhibited IC50 values greater than 60 µM against various cancer cell lines, indicating a non-cytotoxic profile while still being effective at higher concentrations .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial and cancer cell metabolism. Specifically, studies have indicated that these compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from:

EnzymeIC50 Range (µM)
DNA Gyrase12.27 - 31.64
DHFR0.52 - 2.67

These interactions suggest a dual mechanism where the compound disrupts both bacterial growth and cancer cell proliferation by targeting essential metabolic pathways .

Study 1: Antimicrobial Efficacy of Pyrazole Derivatives

A comprehensive study assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.

Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers evaluated the effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis in a dose-dependent manner without significant toxicity to normal cells.

Q & A

Q. What are the optimal synthetic routes for N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Step 1 : Alkylation of 1,5-dimethyl-1H-pyrazol-4-amine with 3-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) for 6–12 hours .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from ethanol .
    Critical factors include:
  • Solvent polarity : Polar solvents enhance reaction rates by stabilizing transition states in nucleophilic substitutions .
  • Catalysts : Base catalysts (e.g., K₂CO₃) improve alkylation efficiency by deprotonating the amine .
  • Temperature control : Excess heat may lead to byproducts like N-oxide derivatives .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural elucidation relies on:

  • X-ray crystallography : For precise bond lengths/angles (e.g., C–F bond: ~1.35 Å, N–C bond: ~1.45 Å) and crystal packing analysis . SHELX software is widely used for refinement .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include δ 2.3–2.5 ppm (pyrazole-CH₃), δ 4.5–4.7 ppm (N–CH₂–Ar), and δ 6.8–7.2 ppm (fluorophenyl protons) .
    • FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1300 cm⁻¹ (C–F vibration) .

Q. What preliminary biological screening methods are recommended for this compound?

Initial pharmacological evaluation includes:

  • Enzyme inhibition assays : Test against kinases or cyclooxygenases (COX) using fluorometric or colorimetric substrates (e.g., ATP consumption for kinase activity) .
  • Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values compared to controls .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl group influence reactivity and biological interactions?

The 3-fluorophenyl substituent:

  • Electron-withdrawing effects : Stabilize negative charge in intermediates during nucleophilic aromatic substitution, directing regioselectivity in follow-up reactions .
  • Hydrogen-bonding interactions : Fluorine participates in weak H-bonds with target proteins (e.g., kinase ATP-binding pockets), enhancing binding affinity .
  • Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .

Q. What computational and experimental approaches resolve contradictions in crystallographic data?

Conflicts in diffraction data (e.g., disordered fluorine positions) are addressed via:

  • Density Functional Theory (DFT) : Optimize molecular geometry and compare calculated/observed bond lengths (error tolerance ±0.02 Å) .
  • Twinned crystal refinement : Use SHELXL’s TWIN/BASF commands for datasets with overlapping reflections .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F⋯H contacts contribute ~8% to crystal packing) .

Q. What strategies optimize SAR studies for pyrazole derivatives targeting inflammatory pathways?

Structure-activity relationship (SAR) optimization involves:

  • Substituent variation : Replace 3-fluorophenyl with 2,4-difluorophenyl to assess steric/electronic effects on COX-2 inhibition .
  • Bioisosteric replacement : Swap methyl groups on the pyrazole ring with trifluoromethyl to enhance metabolic stability .
  • Pharmacophore mapping : Align electrostatic potentials and hydrophobic regions with known inhibitors (e.g., celecoxib) using MOE or Schrödinger .

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